anthracen-9-ol
Overview
Description
Anthracen-9-ol, also known as 9-hydroxyanthracene, is an organic compound with the molecular formula C14H10O. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the ninth carbon atom of the anthracene structure. This compound is known for its blue fluorescence and is soluble in organic solvents .
Mechanism of Action
Target of Action
Anthracen-9-ol, also known as Anthranol, is a derivative of anthracene Anthracene derivatives have been shown to interact with dna molecules and enzymes such as catalase .
Mode of Action
This compound interacts with its targets through various mechanisms. For instance, it has been shown to bind to the DNA molecule by groove binding mode . In the case of catalase, this compound interacts with His74 by “arene-arene” force, and the dominant binding site between this compound and catalase is close to the active site of catalase .
Biochemical Pathways
Anthracene, a related compound, has been shown to be biodegraded by various bacterial species through different metabolic pathways .
Pharmacokinetics
It is known that this compound is a colorless solid that is soluble in ordinary organic solvents , which could influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, anthracene, a related compound, is known to be a persistent organic pollutant that is widely present in environmental media . Its molecular structures usually consist of two or more benzene rings, and they generally have long-term residual properties, as well as carcinogenic, teratogenic, and mutagenic properties . These properties could potentially influence the action and stability of this compound in the environment.
Biochemical Analysis
Biochemical Properties
Anthranol plays a significant role in biochemical reactions, particularly in the treatment of psoriasis. It interacts with various enzymes, proteins, and other biomolecules. Anthranol inhibits the proliferation of keratinocytes (epidermal skin cells) by reducing DNA synthesis and mitotic activity in the hyperplastic epidermis . It also interacts with T-cells, preventing their action and promoting cell differentiation . Additionally, anthranol’s strong reducing properties contribute to its anti-proliferative effects .
Cellular Effects
Anthranol exerts several effects on various types of cells and cellular processes. It controls skin growth by normalizing the rate of cell proliferation and keratinization . Anthranol’s impact on cell signaling pathways includes the inhibition of epidermal growth factor receptor (EGFR) autophosphorylation, which is crucial for cell proliferation . Furthermore, anthranol influences gene expression by reducing the synthesis of DNA in hyperplastic epidermis . Its anti-inflammatory properties help in managing psoriasis by reducing inflammation and irritation .
Molecular Mechanism
The molecular mechanism of anthranol involves several key interactions at the molecular level. Anthranol inhibits the proliferation of keratinocytes by interfering with mitochondrial function and generating free radicals . These free radicals contribute to its anti-psoriatic effect by promoting cell differentiation and preventing the action of T-cells . Additionally, anthranol’s strong reducing properties play a role in its anti-proliferative effects by inhibiting DNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of anthranol change over time. Anthranol is known for its stability and effectiveness even when applied for short durations . The ‘short contact’ method, where anthranol is applied for 10 to 30 minutes, allows for stronger concentrations to be used with minimal burning and staining . Over time, anthranol’s effects on cellular function include the normalization of cell proliferation and keratinization . Long-term studies have shown that anthranol can effectively manage psoriasis without systemic side effects .
Dosage Effects in Animal Models
The effects of anthranol vary with different dosages in animal models. Higher doses of anthranol have been shown to be more effective in controlling psoriasis by reducing DNA synthesis and mitotic activity . At high doses, anthranol can cause local irritation and discoloration of the skin . It is important to carefully monitor the dosage to avoid adverse effects while maximizing its therapeutic benefits .
Metabolic Pathways
Anthranol is involved in several metabolic pathways. It is metabolized in the skin, where it undergoes oxidation to release free radicals . These free radicals play a crucial role in its anti-proliferative and anti-inflammatory effects . Additionally, anthranol’s interaction with enzymes such as EGFR and its impact on DNA synthesis highlight its involvement in key metabolic pathways related to cell proliferation and differentiation .
Transport and Distribution
Anthranol is transported and distributed within cells and tissues through various mechanisms. Its dual solubility allows it to be absorbed well through the epidermis . Once in the systemic circulation, anthranol is distributed unevenly due to differences in blood perfusion, tissue binding, and cell membrane permeability . Anthranol’s ability to penetrate the skin and reach the target cells is enhanced by the addition of salicylic acid, which increases its stability and efficacy .
Subcellular Localization
The subcellular localization of anthranol plays a crucial role in its activity and function. Anthranol accumulates in the mitochondria, where it interferes with the supply of energy to the cell by generating free radicals . This mitochondrial dysfunction impedes DNA replication and slows excessive cell division in psoriatic plaques . Additionally, anthranol’s interaction with T-cells and its impact on cell differentiation highlight its subcellular localization and its role in managing psoriasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anthracen-9-ol can be synthesized through various methods. One common approach involves the reduction of 9-anthraldehyde using sodium borohydride in a suitable solvent like methanol . Another method includes the oxidation of anthracene using oxidizing agents such as chromium trioxide (CrO3) in acetic acid, followed by reduction .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 9-anthraldehyde. This process is carried out under controlled conditions, including specific temperature and pressure settings, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Anthracen-9-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or other suitable solvents.
Substitution: Halogens (e.g., chlorine) in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products:
Oxidation: Anthraquinone.
Reduction: Anthracene.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
Anthracen-9-ol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
9-Anthracenemethanol: Similar to anthracen-9-ol but with a hydroxymethyl group (-CH2OH) instead of a hydroxyl group.
Anthraquinone: An oxidized form of this compound with two carbonyl groups (C=O) at the 9 and 10 positions.
9,10-Diphenylanthracene: A derivative with phenyl groups attached at the 9 and 10 positions, used in OLEDs.
Uniqueness: this compound is unique due to its specific hydroxyl group placement, which imparts distinct chemical and photophysical properties. Its blue fluorescence and ability to form ROS under light exposure make it valuable in both research and industrial applications .
Properties
IUPAC Name |
anthracen-9-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKRYONWZHRJRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200952 | |
Record name | Anthranol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
529-86-2 | |
Record name | Anthranol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthranol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthranol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39886 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Anthranol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANTHRANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15PF96Z0OC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of anthranol?
A1: Anthranol has a molecular formula of C14H10O and a molecular weight of 194.23 g/mol.
Q2: Does anthranol exist in equilibrium with another tautomeric form?
A2: Yes, anthranol exists in equilibrium with its keto tautomer, anthrone. [, , ] In some solvents, like methanol, ethanol, benzene, and toluene, anthranol readily isomerizes to anthrone. [] This tautomerism can impact its reactivity and properties.
Q3: How is the aggregation state of azoanthracene compounds, derivatives of anthranol, characterized in solution?
A3: UV-vis spectroscopy is employed to investigate the aggregation of azoanthracene compounds, such as 10-(4'-carboxylphenylazo)-9-anthranol and 10-(2'-carboxylphenylazo)-9-anthranol. The formation of intermolecular or intramolecular hydrogen bonds influences the wavelength of the π-π* transition absorption, providing insights into their aggregation state. []
Q4: How does anthranol interact with lignin model compounds?
A4: Anthranol readily forms addition products with quinone methides derived from lignin model compounds. [, ] These adducts are significant in understanding the role of anthranol in anthrahydroquinone-catalyzed delignification processes used in the pulp and paper industry.
Q5: What is the role of anthranol in the biological activity of Aloe vera?
A5: Anthranol is one of the key anthraquinone components found in Aloe vera, alongside aloin, isobarbaloin, aloectic acid, and aloe emodin. [] While the exact mechanism of action is still under investigation, these compounds are believed to contribute to Aloe vera's antibacterial properties, particularly against multi-drug resistant Staphylococcus aureus. []
Q6: Can you elaborate on the significance of 9,10-13C labelled anthranol in studying its interaction with lignin?
A6: 9,10-13C labelled anthranol serves as a valuable tool for investigating the formation of adducts between anthranol and lignin. By incorporating this labelled anthranol into lignin and analyzing the 13C NMR spectrum of the resulting adduct, researchers can identify characteristic chemical shifts associated with the adduct structure, providing insights into the reaction mechanism and stereochemistry. []
Q7: What is known about the autoxidation of anthranol derivatives?
A7: Anthranol derivatives can undergo autoxidation to form the corresponding anthraquinones in alkaline buffered aqueous dioxane solutions. [] The kinetics of this reaction, studied using manometric methods, reveal the influence of substituents on the anthranol ring and the pH of the solution on the reaction rate. []
Q8: What is the role of cupric ions in the oxidation of anthranol?
A8: Cupric ions act as a specific catalyst in the direct oxidation of 2-anthranol to 1,2-anthraquinone by molecular oxygen. The addition of imidazole further enhances the initial rate of this reaction. [] This catalytic activity highlights the potential of transition metal ions in mediating anthranol transformations.
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